molecular formula C21H25BrN2O3S2 B12015554 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one CAS No. 618073-44-2

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B12015554
CAS No.: 618073-44-2
M. Wt: 497.5 g/mol
InChI Key: YPJHRHNULXVJSJ-ZCXUNETKSA-N
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Description

The compound 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one (CAS: 618081-43-9) is a brominated indolinone-thiazolidinone hybrid. Its structure features a 5-bromo-2-oxoindolin-3-ylidene core fused to a 2-thioxothiazolidin-4-one moiety, with a pentyl group at position 1 of the indolinone and a 3-ethoxypropyl substituent at position 3 of the thiazolidinone (Figure 1) .

Properties

CAS No.

618073-44-2

Molecular Formula

C21H25BrN2O3S2

Molecular Weight

497.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25BrN2O3S2/c1-3-5-6-10-23-16-9-8-14(22)13-15(16)17(19(23)25)18-20(26)24(21(28)29-18)11-7-12-27-4-2/h8-9,13H,3-7,10-12H2,1-2H3/b18-17-

InChI Key

YPJHRHNULXVJSJ-ZCXUNETKSA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and various brominating agents. The reaction conditions may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.

    Condensation: Combining the indole and thiazolidinone moieties under acidic or basic conditions.

    Alkylation: Introducing the ethoxypropyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to ensure proper reaction progression.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Halogen substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as sodium iodide (NaI) for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may produce various halogenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure may be explored for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

    Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indolinone Ring

The bromo-substituted indolinone core is critical for bioactivity. Analogs with alternative substituents or ring systems include:

  • 5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS: N/A): Incorporates a benzodioxole group instead of indolinone, yielding a higher melting point (>260°C) and moderate synthesis yield (70%) .
Table 1: Indolinone Substituent Comparisons
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 5-Bromoindolinone 495.45 - -
5-Fluoroindolylmethylene analog 5-Fluoroindole ~335 - -
Benzodioxole analog 7-Bromo-1,3-benzodioxole - >260 70

Alkyl Chain Modifications

The pentyl and 3-ethoxypropyl groups influence solubility and pharmacokinetics. Key analogs include:

  • 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one (CAS: 618077-51-3): A bulkier 2-ethylhexyl group increases MW to 523.55 g/mol, which may affect membrane permeability .
Table 2: Alkyl Chain Comparisons
Compound Name Indolinone Chain Thiazolidinone Chain Molecular Weight (g/mol)
Target Compound Pentyl 3-ethoxypropyl 495.45
Propyl-isopropyl analog Propyl Isopropyl ~465
2-Ethylhexyl analog Pentyl 2-ethylhexyl 523.55

Thiazolidinone Substituent Effects

Variations in the thiazolidinone substituents modulate electronic and steric properties:

  • (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (CAS: N/A): A 3-fluorobenzylidene group enhances anticancer activity in preclinical models .
  • 3-(2-(Dimethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one: A dimethylaminoethyl group improves solubility, with a synthesis yield of ~50% .
Table 3: Thiazolidinone Substituent Comparisons
Compound Name Thiazolidinone Substituent Key Feature Yield (%) Activity
Target Compound 3-ethoxypropyl Moderate hydrophobicity - Under investigation
3-Fluorobenzylidene analog 3-fluorobenzylidene Electron-withdrawing group - Anticancer
Dimethylaminoethyl analog 2-(dimethylamino)ethyl Enhanced solubility ~50 Antimicrobial (reported)

Biological Activity

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazolidinone ring and an indoline moiety, which are known to influence biological activity. The presence of a bromine atom and a thioxo group in its structure suggests potential reactivity that may enhance its pharmacological properties. The molecular formula for this compound is C21H25BrN2O3S2, with a molecular weight of approximately 495.5 g/mol.

Biological Activities

Research indicates that compounds with thiazolidinone and indoline structures exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : Similar compounds have demonstrated anticancer effects, indicating that 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one could also have potential as an anticancer agent.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. This interaction could alter their activity, leading to various biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesPrimary Activity
5-(5-Bromoindole)Brominated IndoleAntifungal
PioglitazoneThiazolidinedioneAntidiabetic
Indole-3-carbinolIndoleAnticancer

The combination of both thiazolidinone and indoline structures in this compound may confer distinct pharmacological properties not found in others.

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